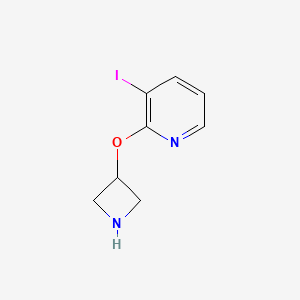

2-(Azetidin-3-yloxy)-3-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yloxy)-3-iodopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARLOCYBRXFQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Biological Target Research of 2 Azetidin 3 Yloxy 3 Iodopyridine Analogues

Target Identification and Validation Methodologies in the Context of Novel Chemical Entities

The initial step in the development of a new drug involves the identification and validation of its molecular target. nih.gov This process is critical as it lays the foundation for understanding the drug's mechanism of action and potential therapeutic efficacy. A variety of approaches, ranging from broad phenotypic screens to specific molecular interaction studies, are utilized to pinpoint the biological molecules with which a novel chemical entity, such as an analogue of 2-(azetidin-3-yloxy)-3-iodopyridine, interacts to elicit a physiological response.

Phenotypic Screening Approaches and Target Elucidation

Historically, phenotypic screening was the primary method for drug discovery, leading to the identification of many first-in-class drugs. wikipedia.org The process typically involves screening a library of compounds in cellular or animal models of a disease to identify those that produce a desirable phenotypic change. wikipedia.org Once a "hit" compound is identified, the subsequent and often challenging step is target deconvolution, which aims to identify the specific molecular target or targets responsible for the observed phenotype. wikipedia.orgnih.gov

Various techniques are employed for target elucidation following a phenotypic screen. These can be broadly categorized as direct and indirect methods. nih.gov Direct approaches, such as chemical proteomics, involve modifying the hit compound to create a probe that can "fish out" its binding partners from a cellular lysate. drughunter.com Indirect methods, on the other hand, rely on analyzing the broader biological effects of the compound, such as changes in gene expression or protein profiles, and comparing these to the effects of known drugs or genetic perturbations to infer the target. nih.govdrughunter.com

The resurgence of phenotypic screening is attributed to its ability to identify compounds that modulate complex biological pathways, which might be missed by target-based approaches. tandfonline.com It acknowledges that the most effective therapeutic interventions may involve interactions with multiple targets or pathways.

Network-Assisted Target Identification from Chemical Genomic Screens

Chemical genomics is a field that systematically studies the effects of small molecules on a genomic scale. wikipedia.org It integrates chemical and genetic information to understand the relationships between compounds, their targets, and the resulting biological responses. wikipedia.org Network-assisted target identification leverages the data from chemical genomic screens to build and analyze interaction networks, providing insights into the potential targets of a novel compound. nih.gov

This approach recognizes that diseases often arise from complex interactions between multiple genes and environmental factors, making a network-level understanding crucial for effective drug discovery. nih.gov By mapping the interactions between a compound and various cellular components, researchers can identify key nodes or pathways that are perturbed by the compound. These networks can incorporate various types of data, including protein-protein interactions, gene co-expression, and compound-protein interactions. researchgate.net

However, it is important to exercise caution when using network partners for target identification, as the inclusion of physically interacting proteins may not always increase the precision of identifying true drug targets. nih.gov Despite this, network-based approaches hold significant promise for identifying novel targets and for repositioning existing drugs. nih.gov

Chemical genetic screens, often performed using techniques like RNA interference (RNAi) or CRISPR-Cas9, can identify genes that either enhance or suppress the effect of a compound. researchgate.netnih.gov This information is invaluable for pinpointing the biological pathway, and potentially the direct target, of the compound. nih.gov

Computational Prediction and Bioinformatics for Target Identification

The explosion of biological data has fueled the development of computational and bioinformatics tools for predicting drug targets. researchgate.netomicstutorials.com These in silico methods offer a rapid and cost-effective way to narrow down the list of potential targets for a novel compound before embarking on more resource-intensive experimental validation. techtarget.com

Bioinformatics strategies for drug target discovery often involve the analysis of large-scale "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. numberanalytics.comfrontiersin.org By comparing these data from healthy and diseased states, researchers can identify genes and proteins with altered expression or function that may serve as potential drug targets. techtarget.comfrontiersin.org

A variety of computational techniques are employed, including:

Molecular Docking: This method predicts the preferred orientation of a compound when bound to a target protein, allowing for the estimation of binding affinity. researchgate.net

Sequence Analysis: Tools like BLAST and Clustal Omega are used to analyze DNA and protein sequences to identify homologous proteins that might be targeted by a compound. omicstutorials.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. omicstutorials.com

Machine Learning and AI: Artificial intelligence algorithms can be trained on large datasets of known drug-target interactions to predict novel interactions for new compounds. nptel.ac.in

These computational approaches are powerful for generating hypotheses about a compound's mechanism of action, which can then be experimentally validated. researchgate.nettechtarget.com

Antibody-Based Tools for Target Identification and Validation

Antibodies are highly specific tools that can be used to identify and validate the molecular targets of novel compounds. rapidnovor.com Their ability to bind to specific proteins with high affinity makes them invaluable for a range of applications in target discovery. nih.govgenscript.com

One key application of antibodies is in the validation of targets identified through other means, such as phenotypic or computational screens. genscript.com For instance, an antibody can be used to confirm the expression of a putative target protein in diseased tissues and to study its subcellular localization. nih.govgenscript.com

Antibody-based techniques used in target identification and validation include:

Immunohistochemistry and Immunofluorescence: These methods use labeled antibodies to visualize the distribution of a target protein in tissues and cells.

Western Blotting: This technique allows for the detection and quantification of a specific protein in a complex mixture.

Antibody Microarrays: These high-throughput platforms can be used to profile the expression levels of thousands of proteins simultaneously, providing a broad overview of the cellular response to a compound. rapidnovor.com

Immunoprecipitation: This technique uses an antibody to isolate a specific protein and its binding partners from a cell lysate, which can help to identify the components of a protein complex that are affected by a compound.

The development of custom antibodies against a specific target of interest is a crucial step in the validation process, enabling detailed characterization of the target's role in disease. rapidnovor.com

Investigation of Specific Biological Targets and Associated Pathways

Following the initial identification of potential targets, a more focused investigation is required to understand the specific biological pathways involved and to confirm the therapeutic relevance of modulating that target. For analogues of this compound, one area of significant interest is the inhibition of Fatty Acid Amide Hydrolase (FAAH).

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the breakdown of a class of endogenous signaling lipids called fatty acid amides, most notably the endocannabinoid anandamide. nih.govnih.gov By degrading these signaling molecules, FAAH plays a crucial role in regulating a wide range of physiological processes.

The inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including pain, inflammation, anxiety, and neurodegenerative disorders. nih.govnih.govnih.gov The rationale behind this approach is that by blocking FAAH activity, the levels of endogenous cannabinoids and other beneficial fatty acid amides are increased, leading to therapeutic effects without the undesirable side effects associated with direct cannabinoid receptor agonists. nih.govnih.gov

Numerous studies have demonstrated the efficacy of FAAH inhibitors in preclinical models of pain and inflammation. nih.gov For instance, pharmacological inhibition of FAAH has been shown to produce analgesic and anti-inflammatory effects. nih.govnih.gov Furthermore, genetic inactivation of FAAH in animal models results in similar beneficial phenotypes. nih.gov

The development of potent and selective FAAH inhibitors is an active area of research. nih.govtandfonline.com Structure-activity relationship (QSAR) studies have been instrumental in designing novel FAAH inhibitors with improved potency and drug-like properties. acs.org These studies have explored various chemical scaffolds, including azetidinones and carbamates, to identify key structural features required for effective FAAH inhibition. nih.govnih.gov

Other Potential Protein Kinase Inhibition Studies (e.g., TYK2, CDK9, CSF1R, HIV-1 Reverse Transcriptase)

Analogues of this compound have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cellular processes.

TYK2 (Tyrosine Kinase 2): As a member of the Janus kinase (JAK) family, TYK2 is involved in cytokine signaling pathways. Inhibitors of TYK2 are being explored for the treatment of autoimmune and inflammatory diseases. google.com

CDK9 (Cyclin-Dependent Kinase 9): This kinase is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many genes, including the HIV-1 genome. Direct inhibition of CDK9 has been shown to block HIV-1 replication. nih.gov

CSF1R (Colony-Stimulating Factor 1 Receptor): This receptor tyrosine kinase plays a critical role in the survival, proliferation, and differentiation of macrophages. Its inhibition is a target for cancer therapy and inflammatory disorders.

HIV-1 Reverse Transcriptase: This viral enzyme is essential for the replication of HIV by converting the viral RNA genome into DNA. Inhibition of this enzyme is a cornerstone of antiretroviral therapy. Studies have shown that the active form of azidothymidine (AZT), AZTTP, inhibits both the initiation and elongation phases of reverse transcription. nih.gov

The mechanism of kinase binding for inhibitors often involves interaction with the ATP-binding site of the kinase. Many inhibitors are designed to be competitive with ATP. The selectivity of a kinase inhibitor is a critical aspect of its therapeutic potential, as off-target inhibition can lead to undesirable side effects. nih.gov

Several factors contribute to the binding and selectivity of kinase inhibitors:

Conformation of the Kinase: Protein kinases can exist in active and inactive conformations. The structural diversity is greater in the inactive state, which can be exploited for designing selective inhibitors. The DFG motif, a conserved sequence in the ATP-binding site, is a key determinant of the kinase's conformational state. nih.gov

Binding Interactions: The affinity of an inhibitor is determined by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the ATP-binding pocket. nih.gov

Assay Conditions: The measured inhibitory potency (IC50) can be influenced by the concentration of ATP used in the assay. To reflect the intrinsic affinity (Ki) of the inhibitor, assays are often performed with an ATP concentration close to its Michaelis-Menten constant (Km,ATP). nih.gov

Various methods are employed to assess inhibitor binding and selectivity, including biochemical assays with purified enzymes, biophysical techniques like thermal shift assays, and affinity chromatography coupled with mass spectrometry. nih.gov

G-Protein Coupled Receptor (GPCR) Modulation

Azetidine (B1206935) derivatives have also been explored as modulators of G-protein coupled receptors (GPCRs), the largest family of membrane proteins involved in cellular communication. nih.gov

mGlu5 (Metabotropic Glutamate (B1630785) Receptor 5): This receptor is a promising target for treating psychiatric and neurodegenerative disorders. nih.gov Research has focused on the discovery of allosteric modulators that bind to sites distinct from the glutamate binding site. Both positive and negative allosteric modulators of mGlu5 have been identified, with some acting at the same site as the well-characterized negative allosteric modulator MPEP (2-methyl-6-(phenylethynyl)-pyridine), while others bind to novel allosteric pockets. nih.gov

P2Y12 Receptors: These receptors are crucial for platelet activation and aggregation, making them a key target for antiplatelet drugs.

Mechanistic Studies of Compound-Target Interactions

Understanding the detailed mechanisms of how a compound interacts with its biological target is fundamental for drug design and development. For azetidine derivatives, these studies involve a combination of experimental and computational approaches.

Kinetic analyses, such as Lineweaver-Burk plots, are used to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible). nih.gov For irreversible inhibitors, the mechanism often involves the formation of a covalent bond with a specific amino acid residue in the active site, which can be identified through techniques like mass spectrometry. nih.gov

X-ray crystallography provides high-resolution structural information on how a compound binds to its target protein, revealing the precise interactions that contribute to its affinity and selectivity. researchgate.net For example, co-crystal structures of FAAH with inhibitors have elucidated how these molecules fit into the active site and interact with key residues. researchgate.net

Computational methods, including molecular docking and molecular dynamics simulations, complement experimental data by providing insights into the binding poses of inhibitors and the dynamic nature of the compound-target complex. nih.govunica.it These studies can help rationalize structure-activity relationships and guide the design of new, more potent, and selective compounds.

Enzymatic and Cellular Assays for Potency and Selectivity

To evaluate the therapeutic potential of novel chemical entities like the analogues of this compound, a tiered screening approach is typically implemented, starting with broad enzymatic and cellular assays to determine potency and selectivity.

Enzymatic Assays: These in vitro assays are crucial for determining the direct interaction of a compound with a purified enzyme. For instance, if the analogues were hypothesized to target a specific kinase, a panel of kinase activity assays would be performed. These assays typically measure the phosphorylation of a substrate, and the inhibitory concentration 50% (IC50) value is determined for each compound. This provides a quantitative measure of the compound's potency against the intended target. To assess selectivity, the compounds would be tested against a broad panel of other kinases. A highly selective compound would show potent inhibition of the target kinase with significantly less activity against other kinases.

Cellular Assays: Following enzymatic screening, promising compounds are advanced to cell-based assays to assess their activity in a more physiologically relevant environment. These assays measure the compound's effect on cellular processes. For example, if the target is involved in cell proliferation, a common assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. A potent compound would exhibit a low IC50 value, indicating that it effectively inhibits cell growth. To determine selectivity in a cellular context, the compounds would be tested against a panel of different cancer cell lines, as well as normal, non-cancerous cell lines. A selective compound would ideally be highly active against cancer cells while showing minimal toxicity to normal cells.

Interactive Data Table: Illustrative Enzymatic and Cellular Assay Data

The following table is a hypothetical representation of data that would be generated from such assays. No actual data for this compound analogues is currently available in the public domain.

| Compound ID | Target Enzyme IC50 (nM) | Off-Target Enzyme IC50 (nM) | Cancer Cell Line A IC50 (µM) | Normal Cell Line IC50 (µM) |

| Analogue 1 | 10 | >1000 | 0.5 | >50 |

| Analogue 2 | 50 | 500 | 2.1 | 25 |

| Analogue 3 | 5 | >1000 | 0.2 | >50 |

| Analogue 4 | 150 | 800 | 10.5 | 40 |

Binding Assays (e.g., Tubulin binding assays)

Should initial screening suggest that the analogues of this compound might function as microtubule-targeting agents, tubulin binding assays would be a critical next step. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy.

A common method is a competitive binding assay using a radiolabeled or fluorescently-tagged ligand known to bind to a specific site on tubulin, such as the colchicine, vinca, or taxane (B156437) sites. In this assay, purified tubulin is incubated with the labeled ligand in the presence of varying concentrations of the test compound. A compound that binds to the same site as the labeled ligand will compete for binding, resulting in a decrease in the measured signal. The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is then determined. This provides evidence of direct binding to tubulin and can indicate the specific binding site.

Another important assay is the tubulin polymerization assay. This assay measures the ability of a compound to either inhibit the polymerization of tubulin into microtubules or to stabilize microtubules and prevent their depolymerization. The turbidity of a tubulin solution, which increases as microtubules form, is measured over time. Inhibitors of polymerization will prevent this increase in turbidity, while stabilizers will enhance it.

Interactive Data Table: Hypothetical Tubulin Binding Assay Data

This table illustrates the type of data that would be obtained from tubulin binding assays. No such data is currently available for the specified compounds.

| Compound ID | Colchicine Site Binding IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |

| Analogue 1 | 0.8 | 1.2 |

| Analogue 2 | >50 | >100 |

| Analogue 3 | 0.5 | 0.9 |

| Analogue 4 | 15.2 | 20.5 |

Modulation of Cellular Signaling Pathways

To understand the mechanism of action of a bioactive compound, it is essential to investigate its effects on cellular signaling pathways. Small molecules can modulate these intricate networks, leading to various cellular responses such as apoptosis, cell cycle arrest, or changes in gene expression.

Several techniques are employed to study the modulation of signaling pathways. Western blotting is a widely used method to detect changes in the expression levels and phosphorylation status of key proteins within a specific pathway. For example, if a compound is found to induce apoptosis, researchers would examine the levels of proteins involved in the apoptotic cascade, such as caspases and Bcl-2 family members.

Reporter gene assays are another powerful tool. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is activated by a specific signaling pathway. An increase or decrease in the reporter signal indicates that the compound is modulating that pathway.

High-content screening (HCS) is a more advanced technique that allows for the simultaneous measurement of multiple cellular parameters, providing a comprehensive view of the compound's effects on various signaling pathways and cellular phenotypes.

Structure Activity Relationship Sar and Lead Optimization Strategies for 2 Azetidin 3 Yloxy 3 Iodopyridine Analogues

Systematic SAR Exploration Methodologies

The pyridine (B92270) ring is a common scaffold in medicinal chemistry, and the nature and position of its substituents are critical determinants of biological activity. nih.gov For the 2-(azetidin-3-yloxy)-3-iodopyridine core, SAR exploration would involve evaluating the impact of the iodo and azetidin-3-yloxy groups at different positions. The iodine at the C3 position is a bulky, lipophilic, and weakly electron-withdrawing group that can engage in halogen bonding. The azetidin-3-yloxy group at the C2 position is a key structural feature.

Systematic SAR studies on related pyridine derivatives have shown that altering substituent positions can dramatically affect activity. nih.gov For instance, in a series of pyridine-based inhibitors, moving substituents has been shown to alter selectivity for different enzyme isoforms. nih.gov The introduction of various functional groups, such as methyl, methoxy, or fluoro groups, at the remaining C4, C5, and C6 positions of the pyridine ring would be a standard approach to probe for additional beneficial interactions with a biological target. nih.gov These modifications can influence the electronic properties, lipophilicity, and metabolic stability of the entire molecule.

Table 1: Hypothetical SAR of Substituent Effects on a 2-Alkoxy-3-iodopyridine Scaffold This table illustrates potential activity changes based on common medicinal chemistry principles.

| Compound | Modification (at R) | Hypothesized Activity (IC₅₀) | Rationale |

|---|---|---|---|

| Parent | 6-H | 100 nM | Baseline activity. |

| Analogue 1a | 6-F | 50 nM | Small, electron-withdrawing group may improve binding or metabolic stability. |

| Analogue 1b | 6-Cl | 75 nM | Larger halogen may introduce steric hindrance or beneficial halogen bonds. |

| Analogue 1c | 6-CH₃ | 120 nM | Small lipophilic group may have a minor steric clash or unfavorable interaction. |

| Analogue 1d | 6-OCH₃ | 80 nM | H-bond acceptor and electron-donating group could modulate binding affinity. |

| Analogue 1e | 6-NH₂ | 200 nM | H-bond donor may introduce unfavorable interactions or alter pKa. |

The azetidine (B1206935) ring is a strained, four-membered heterocycle that serves as a rigid scaffold, presenting its substituents in well-defined spatial orientations. rsc.orgnih.gov Its inclusion in drug candidates often improves properties like solubility and metabolic stability while providing a three-dimensional character. nih.gov Modifications to the azetidine ring in this compound would be a key optimization strategy.

Key modifications would include:

N-Substitution: The secondary amine of the azetidine ring is a prime site for modification. Introducing small alkyl groups (e.g., methyl, ethyl) or polar functional groups (e.g., acyl, sulfonyl) can modulate the compound's polarity, basicity, and potential for new interactions. SAR studies on other azetidine-containing compounds have demonstrated that N-alkylation can significantly impact biological affinity. researchgate.net

Ring Substitution: Placing substituents on the C2 or C4 carbons of the azetidine ring can introduce new chiral centers and probe for additional binding pockets. For example, a methyl group could provide beneficial van der Waals interactions or, conversely, lead to a steric clash. The synthesis of such substituted azetidines can be challenging but offers a path to novel chemical space. rsc.org

Table 2: Hypothetical SAR of Azetidine N-Substitutions This table illustrates potential effects of modifying the azetidine nitrogen.

| Compound | Azetidine Modification (at N) | Hypothesized Activity (IC₅₀) | Rationale for Change |

|---|---|---|---|

| Parent | N-H | 100 nM | Baseline; H-bond donor capability. |

| Analogue 2a | N-CH₃ | 60 nM | Small alkyl group may fill a small hydrophobic pocket. |

| Analogue 2b | N-C(O)CH₃ (Acetyl) | 150 nM | Neutral amide may lose a key ionic interaction or introduce steric bulk. |

| Analogue 2c | N-SO₂CH₃ (Mesyl) | 180 nM | Bulky, electron-withdrawing group may be unfavorable for binding. |

| Analogue 2d | N-CH₂CH₂OH | 90 nM | Introduction of a hydroxyl group could improve solubility and add a new H-bonding site. |

Exploring the impact of this linkage involves synthesizing bioisosteres—functional groups with similar physical or chemical properties. Replacing the ether oxygen with other atoms or groups can reveal its importance for activity.

Thioether (S): A sulfur atom is larger and less electronegative than oxygen, and it is a weaker hydrogen bond acceptor. A thioether analogue would probe the importance of the oxygen's hydrogen bonding capacity.

Amine (NH or NR): Replacing the oxygen with a nitrogen atom introduces a hydrogen bond donor (in the case of NH) and a basic center, which can dramatically alter physicochemical properties and introduce new, potent interactions such as salt bridges.

Methylene (B1212753) (CH₂): A non-polar carbon linker would test the necessity of a heteroatom at this position, indicating whether the primary role of the linkage is structural or interactive.

The C3 carbon of the azetidine ring in this compound is a chiral center. Therefore, the compound exists as a pair of enantiomers, (R) and (S). It is a fundamental principle of medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and metabolic profiles due to their differential interactions with chiral biological targets like enzymes and receptors.

A comprehensive SAR study must involve the synthesis and biological evaluation of the individual (R) and (S) enantiomers. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). The ratio of their activities is known as the eudismic ratio. Identifying the more active enantiomer is a critical step in lead optimization, as it can lead to a more potent drug with a cleaner side-effect profile by eliminating the less active or potentially harmful enantiomer. SAR studies on azetidine-containing dipeptides have highlighted that the conformational restriction imposed by the azetidine ring, which is directly related to its stereochemistry, influences biological activity. nih.gov

Bioisosteric Replacement Studies

Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while retaining its primary biological activity. rsc.org This involves substituting a part of the molecule with a chemically different group that has a similar size, shape, and electronic character.

Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used in modern drug discovery to guide lead optimization. nih.gov It involves the systematic identification of pairs of molecules that differ only by a small, specific structural transformation. nih.govyoutube.com By analyzing the change in a measured property (e.g., potency, solubility, metabolic stability) across a large database of such pairs, medicinal chemists can derive rules and predict the impact of a given structural change. youtube.com

In the context of this compound analogues, MMPA could be invaluable for exploring bioisosteric replacements for the azetidine ring. The azetidine moiety could be computationally "swapped" with other small, saturated rings to predict which replacements are most likely to be beneficial.

Table 3: Potential Bioisosteric Replacements for the Azetidine Ring

| Original Fragment | Bioisosteric Replacement | Potential Advantages of Replacement | Relevant MMPA Application |

|---|---|---|---|

| Azetidine | Oxetane (B1205548) | Can improve solubility and metabolic stability; acts as a hydrogen bond acceptor. rsc.orgrsc.org | Identify transformations where replacing N-H with O improves aqueous solubility without losing potency. |

| Azetidine | Cyclobutane | Removes the basic nitrogen, which can alter tissue distribution and reduce off-target effects related to basicity. | Analyze pairs where N-H is replaced by CH₂ to assess the impact on cell permeability and target activity. |

| Azetidine | Pyrrolidine | A five-membered ring offers different bond angles and a less strained, more flexible scaffold, potentially accessing different binding conformations. | Compare azetidine- and pyrrolidine-containing pairs to understand the effect of ring size on target affinity. |

By applying MMPA, a project team can prioritize the synthesis of analogues that are most likely to succeed, making the lead optimization process more efficient and data-driven. nih.gov For example, an analysis might reveal that across many different molecular series, replacing an N-H azetidine with an oxetane consistently improves solubility, providing a strong rationale to synthesize the oxetane analogue of this compound. rsc.org

Rational Design of Bioisosteric Replacements based on Conformational Analysis

The rational design of bioisosteric replacements is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. u-tokyo.ac.jpnih.gov Bioisosteres are atoms or groups of atoms that share similar spatial arrangements and electronic properties, allowing them to be interchanged in a lead molecule to improve its potency, selectivity, metabolic stability, or to circumvent toxicological issues. u-tokyo.ac.jp

Conformational analysis plays a pivotal role in the successful application of bioisosterism. Understanding the three-dimensional structure of a ligand and its interaction with a biological target is crucial for designing effective replacements. For the this compound scaffold, conformational analysis would focus on the spatial orientation of the azetidine ring, the pyridine core, and the iodine substituent, and how these components interact with the target protein's binding site.

One common bioisosteric replacement strategy involves the substitution of a functional group with another that has similar steric and electronic characteristics. For example, the ether linkage in the 2-(azetidin-3-yloxy) moiety could be replaced with other groups like a thioether or an amine, which can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

The iodine atom at the 3-position of the pyridine ring is another key feature. Its size, lipophilicity, and ability to form halogen bonds are important for target engagement. Bioisosteric replacements for iodine could include other halogens (bromine, chlorine), a cyano group, or a trifluoromethyl group. The choice of replacement would be guided by a thorough understanding of the binding pocket environment. For example, if a hydrogen bond acceptor is present in the target protein, a cyano group might be a more suitable replacement than another halogen.

Lead Optimization Principles Applied to this compound Scaffold

Lead optimization is a multi-parameter process that seeks to balance potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several key principles can be applied to achieve this balance.

Potency, a measure of the concentration of a drug required to produce a specific effect, can often be enhanced by optimizing the interactions between the ligand and its target. For analogues of this compound, this could involve modifications at several positions.

Substitution on the Azetidine Ring: Introducing substituents on the azetidine ring can provide additional points of interaction with the target protein. For example, adding a small alkyl or polar group could fill a specific sub-pocket in the binding site, leading to increased affinity.

Modification of the Pyridine Ring: Altering the electronics of the pyridine ring through the introduction of electron-donating or electron-withdrawing groups can influence its pKa and its ability to participate in pi-stacking or hydrogen bonding interactions.

Varying the Linker: The ether linkage between the azetidine and pyridine rings can be modified to alter the distance and angle between these two key pharmacophoric elements. Replacing the oxygen atom with sulfur or nitrogen, or introducing a methylene group, can have a profound impact on the molecule's conformation and binding affinity.

Selectivity, the ability of a drug to bind to its intended target with high affinity while having low affinity for other, unintended targets, is crucial for minimizing off-target effects. Strategies to improve selectivity often involve exploiting subtle differences in the binding sites of related proteins. For example, if the target protein has a unique hydrophobic pocket, introducing a bulky, lipophilic group at a specific position on the this compound scaffold could enhance selectivity by preventing the molecule from binding to other proteins that lack this feature.

A hypothetical example of potency and selectivity optimization is presented in the table below.

Table 1: Hypothetical SAR Data for this compound Analogues

| Compound | R1 (Azetidine) | R2 (Pyridine) | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |

|---|---|---|---|---|---|

| 1 | H | I | 100 | 500 | 5 |

| 2 | CH3 | I | 50 | 600 | 12 |

| 3 | H | CN | 120 | 400 | 3.3 |

| 4 | CH3 | CN | 60 | 720 | 12 |

In this hypothetical example, the introduction of a methyl group on the azetidine ring (Compound 2 vs. 1, and 4 vs. 3) leads to a twofold increase in potency for Target A. The replacement of iodine with a cyano group (Compound 3 vs. 1, and 4 vs. 2) does not significantly impact potency but does affect selectivity. The combination of a methyl group on the azetidine and a cyano group on the pyridine (Compound 4) maintains the enhanced potency while also improving selectivity over the parent compound.

Metabolic stability is a critical parameter that determines the in vivo half-life and oral bioavailability of a drug candidate. nih.gov Compounds that are rapidly metabolized are often cleared from the body too quickly to exert a therapeutic effect. The this compound scaffold has several potential sites of metabolism that need to be considered during lead optimization.

The pyridine ring, for example, is susceptible to oxidation by cytochrome P450 enzymes. nih.gov This can lead to the formation of N-oxides or hydroxylated metabolites, which are often more polar and more readily excreted. To address this, medicinal chemists can employ several strategies:

Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine or a cyano group, on the pyridine ring can decrease its electron density, making it less susceptible to oxidation.

Blocking Sites of Metabolism: Introducing a metabolically stable group, such as a fluorine atom, at a position that is known to be a site of metabolism can block the action of metabolic enzymes.

Scaffold Hopping: In some cases, it may be necessary to replace the pyridine ring with a different heterocyclic system that has improved metabolic stability. For example, a pyrimidine (B1678525) or a pyrazine (B50134) ring could be considered as a bioisosteric replacement. nih.gov

The azetidine ring can also be a site of metabolism, particularly N-dealkylation. To mitigate this, one could introduce steric bulk near the nitrogen atom to hinder the approach of metabolic enzymes.

The ether linkage is another potential metabolic soft spot, susceptible to O-dealkylation. Replacing the oxygen atom with a more stable linker, such as a carbon-carbon bond, could improve metabolic stability, although this would significantly alter the molecule's structure and would need to be carefully evaluated for its impact on potency and selectivity.

A summary of strategies to improve metabolic stability is provided in the table below.

Table 2: Strategies to Enhance Metabolic Stability

| Metabolic Liability | Strategic Modification | Rationale |

|---|---|---|

| Pyridine Ring Oxidation | Introduction of electron-withdrawing groups (e.g., F, CN) | Decreases electron density, reducing susceptibility to CYP450 oxidation. |

| Blocking sites of metabolism with stable groups (e.g., F) | Prevents enzymatic action at vulnerable positions. | |

| Replacement with more stable heterocycles (e.g., pyrimidine) | Offers an alternative core with improved metabolic profile. | |

| Azetidine N-dealkylation | Introduction of steric bulk near the nitrogen | Hinders access of metabolic enzymes. |

| Ether Linkage Cleavage | Replacement with a more stable linker (e.g., C-C bond) | Eliminates the metabolically labile ether group. |

By systematically applying these lead optimization principles, medicinal chemists can iteratively refine the structure of this compound analogues to develop drug candidates with a desirable balance of potency, selectivity, and metabolic stability.

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing profound insights into the chemical environment of individual atoms. For 2-(Azetidin-3-yloxy)-3-iodopyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be indispensable for a complete structural and conformational assignment.

The unequivocal assignment of all proton (¹H) and carbon-¹³ (¹³C) resonances is the primary step in the NMR analysis of this compound. While 1D ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, 2D techniques are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, establishing the connectivity within the azetidine (B1206935) ring and the pyridine (B92270) system. For instance, the correlation between the methine proton at the 3-position of the azetidine ring and the adjacent methylene (B1212753) protons would be clearly visible.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This is instrumental in assigning the carbon signals based on their attached protons. For example, the signals for the CH, CH₂, and aromatic CH groups in the molecule would be readily identified.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is critical for identifying long-range (2-3 bond) correlations between protons and carbons. adelaide.edu.au This technique would be pivotal in confirming the connectivity between the azetidine ring and the pyridine moiety through the ether linkage. A key correlation would be expected between the proton at the 3-position of the azetidine ring and the carbon atom at the 2-position of the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of nuclei. This is particularly useful for determining the preferred conformation of the flexible azetidine ring and its orientation relative to the pyridine ring.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyridine-C4 | 7.95 (dd, J = 7.5, 1.8 Hz) | 145.2 | H-5, H-6 |

| Pyridine-C5 | 7.05 (dd, J = 7.5, 4.5 Hz) | 123.8 | H-4, H-6 |

| Pyridine-C6 | 8.10 (dd, J = 4.5, 1.8 Hz) | 150.1 | H-4, H-5 |

| Pyridine-C2 | - | 158.5 | H-6, Azetidine-H3' |

| Pyridine-C3 | - | 95.3 | H-4, H-5 |

| Azetidine-C2'/C4' | 4.10 (t, J = 8.0 Hz) | 52.5 | H-3', H-2'/H-4' (other) |

| Azetidine-C3' | 5.40 (quint, J = 5.5 Hz) | 75.8 | H-2'/H-4', Pyridine-C2 |

| Azetidine-NH | 3.50 (br s) | - | H-2'/H-4' |

Note: The chemical shifts are hypothetical and are based on typical values for similar structural motifs. The actual values can vary depending on the solvent and other experimental conditions.

While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. researchgate.netrsc.org For this compound, ssNMR could be employed to study polymorphism, a phenomenon where a compound exists in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in intermolecular packing and conformation. rsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be utilized to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, leading to higher resolution spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₉IN₂O), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Hypothetical HRMS Data:

| Parameter | Value |

| Molecular Formula | C₈H₉IN₂O |

| Calculated Monoisotopic Mass | 275.9760 u |

| Expected [M+H]⁺ Ion | 276.9838 u |

The observation of an ion with a mass-to-charge ratio that matches the calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. nih.gov This technique provides valuable information about the connectivity of atoms within a molecule. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure.

Expected Fragmentation Pathways:

Loss of the azetidine moiety: A common fragmentation would involve the cleavage of the C-O bond, leading to the formation of an iodopyridinol fragment and an azetidinyl cation.

Fragmentation of the azetidine ring: The strained four-membered ring could undergo ring-opening followed by further fragmentation.

Cleavage of the pyridine ring: At higher collision energies, the pyridine ring itself could fragment.

Hypothetical MS/MS Fragmentation Data for [C₈H₉IN₂O+H]⁺:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 221.9461 | [M+H - C₃H₆N]⁺ (Loss of azetidine) |

| 204.9434 | [M+H - C₃H₆N - OH]⁺ |

| 127.0031 | [I]⁺ |

| 57.0500 | [C₃H₇N]⁺ (Protonated azetidine) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present in the molecule.

Hypothetical IR Absorption Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3400 | N-H stretch | Secondary amine (azetidine) |

| 2850 - 3000 | C-H stretch | Aliphatic (azetidine) and Aromatic (pyridine) |

| 1550 - 1600 | C=C and C=N stretch | Aromatic ring (pyridine) |

| 1200 - 1300 | C-O stretch | Aryl ether |

| 1100 - 1200 | C-N stretch | Azetidine ring |

| 500 - 600 | C-I stretch | Iodo-aromatic |

The presence of a broad band in the N-H stretching region would confirm the secondary amine of the azetidine ring. The aromatic C=C and C=N stretching vibrations would appear in the 1550-1600 cm⁻¹ region. The C-O stretching of the aryl ether linkage and the C-I stretching vibration would also provide key diagnostic peaks. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of a molecule's absolute stereochemistry and preferred conformation, which are critical parameters for understanding its interaction with biological targets.

The precise three-dimensional structure of this compound has not been reported in publicly accessible literature. However, the application of single-crystal X-ray diffraction to related heterocyclic compounds and their derivatives is a well-established practice for elucidating their molecular architecture. nih.govnih.govfrontiersin.org

In the study of novel compounds, suitable crystals for X-ray analysis are often obtained through techniques like slow evaporation from a suitable solvent, such as methanol (B129727). nih.gov The crystallographic data typically includes the crystal system, space group, unit cell dimensions, and calculated density. nih.gov For instance, related heterocyclic structures have been shown to crystallize in systems such as triclinic (P-1 space group) or monoclinic (P21 space group). nih.gov

While specific co-crystallization studies involving this compound are not publicly documented, this technique is a cornerstone in drug discovery for understanding how a ligand interacts with its biological target. The method involves forming a crystal of the target protein in complex with the ligand. The resulting X-ray structure reveals the precise binding orientation and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.gov

For ligands containing a pyridine-carboxamide moiety, co-crystallization with dicarboxylic acids has been used to study intermolecular interactions, revealing how the carbon chain length of the co-former can influence the resulting crystal packing and hydrogen bond motifs. nih.gov In the context of drug design, co-crystallization of small molecule inhibitors with their target kinases, for example, allows for a detailed analysis of the binding mode. This information is crucial for structure-based drug design, enabling the optimization of ligand affinity and selectivity. frontiersin.org The process often involves re-docking studies to validate the binding affinity and ensure the selected compounds bind at the desired site. frontiersin.org

Application of Radiochemistry in Biological Studies (e.g., F-18 Labeling)

Radiochemistry, particularly the use of positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F), plays a pivotal role in modern biomedical research. The relatively short half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for Positron Emission Tomography (PET) imaging, a non-invasive technique to visualize and quantify biological processes in vivo. nih.govnih.gov

The synthesis of ¹⁸F-labeled analogues of this compound is a key step in evaluating their potential as PET tracers. While direct radiolabeling of this specific iodo-compound with ¹⁸F is not a standard approach, the azetidin-3-yloxy-pyridine scaffold is present in other reported PET tracers. The general strategy involves introducing the ¹⁸F atom in the final or penultimate step of the synthesis to maximize the decay-corrected radiochemical yield.

A common method for ¹⁸F-labeling is through nucleophilic substitution, where cyclotron-produced [¹⁸F]fluoride is reacted with a precursor molecule containing a suitable leaving group, such as a tosylate, mesylate, or a nitro group. magtech.com.cn For complex molecules, multi-step syntheses are often required to first prepare the precursor.

For example, a brain-permeable PET tracer for the P2Y12 receptor, which contains a nicotinate (B505614) scaffold, was radiolabeled with fluorine-18. acs.org Although not a direct analogue, this demonstrates a successful radiolabeling strategy for a related chemical space. The synthesis involved a copper-mediated radiofluorination of a suitable precursor. acs.org The development of novel ¹⁸F-labeled tryptophan-based radiotracers has also seen a surge, highlighting the continuous effort in creating new PET probes for various biological targets. nih.gov

The following table summarizes the radiolabeling of a representative PET tracer containing a related structural motif:

| Radiotracer | Precursor Type | Labeling Method | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity |

| [¹⁸F]12 (P2Y12R Tracer) acs.org | Not specified | Copper-mediated radiofluorination | 21 ± 9% | >99% |

Two critical parameters for the successful application of a PET radiotracer are its radiochemical yield and specific activity. nih.govacs.org

Specific Activity (SA) is the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol). High specific activity is essential for PET imaging of targets that are present in low concentrations, such as receptors or enzymes, to avoid pharmacological effects from the injected mass of the tracer. nih.govacs.org Nucleophilic [¹⁸F]fluoride is produced with a high specific activity, typically in the range of 10² GBq/µmol. nih.govacs.org The specific activity of a final radiotracer can be influenced by the presence of non-radioactive ("cold") carrier from the precursor or reagents. For example, the ¹⁸F-labeled P2Y12R tracer, [¹⁸F]12, was obtained with a molar activity of 36 ± 24 GBq/µmol. acs.org

The table below provides examples of radiochemical yields and specific activities for some ¹⁸F-labeled PET tracers from the literature.

| Radiotracer | Radiochemical Yield (RCY) | Specific Activity (SA) |

| [¹⁸F]12 (P2Y12R Tracer) acs.org | 21 ± 9% (decay-corrected) | 36 ± 24 GBq/µmol |

| [¹⁸F]Iressa (EGFR inhibitor) eur.nlresearchgate.net | Not specified | >222 GBq/mmol |

| [¹⁸F]IDIF nih.gov | 7 ± 3% | Not specified |

Computational Chemistry and Theoretical Modeling of 2 Azetidin 3 Yloxy 3 Iodopyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of a molecule. For 2-(azetidin-3-yloxy)-3-iodopyridine, these methods can map out its electron distribution, identify reactive sites, and explore potential reaction pathways.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized ground state geometry and to calculate the electronic properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G+(d,p), would be standard. ias.ac.in

These calculations would yield important parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule's most stable conformation. Furthermore, DFT can be used to compute energetic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. ias.ac.in A smaller gap suggests higher reactivity.

In studies of substituted pyridines, DFT has been used to analyze how different substituents affect the electron density on the pyridine (B92270) ring and its nitrogen atom. researchgate.net For this compound, the electron-donating azetidin-3-yloxy group at the 2-position and the electron-withdrawing iodine atom at the 3-position would create a unique electronic environment. DFT calculations can quantify these effects on the molecule's dipole moment and electrostatic potential surface, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Illustrative DFT-Calculated Properties for a Substituted Pyridine Derivative This table presents hypothetical yet scientifically plausible data for a molecule structurally similar to this compound, as specific data for the compound of interest is not publicly available.

| Parameter | Calculated Value | Significance |

| Total Energy | -X Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -Y eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -Z eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | (Y-Z) eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | D Debyes | Measure of the overall polarity of the molecule. |

Transition state analysis is a computational technique used to study the energy profile of a chemical reaction, helping to elucidate its mechanism. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. For this compound, this analysis would be particularly relevant for predicting its behavior in reactions such as nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov

The iodine atom on the pyridine ring is a potential leaving group in SNAr reactions. byjus.com Theoretical studies on similar iodopyridine systems have shown that the reaction can proceed through a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate. nih.govlibretexts.org Transition state calculations can determine the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. nih.gov By comparing the energies of different possible transition states, the most likely reaction pathway can be identified.

For instance, in the reaction of this compound with a nucleophile, transition state analysis could predict whether the nucleophile attacks the carbon atom bonded to the iodine and, if so, the energy required for this step. The calculations would also reveal the geometry of the transition state, showing the partial formation of the new bond and the partial breaking of the carbon-iodine bond. masterorganicchemistry.com

Illustrative Energy Profile for a Hypothetical SNAr Reaction This table illustrates a possible energy profile for a nucleophilic aromatic substitution reaction involving a substituted iodopyridine. The values are for representative purposes.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., iodopyridine derivative + nucleophile). |

| Transition State | +20.9 | Energy maximum on the reaction coordinate; the activation barrier. nih.gov |

| Intermediate | +5.0 | A meta-stable species, if the reaction is stepwise (e.g., Meisenheimer complex). libretexts.org |

| Products | -10.0 | Final substituted pyridine and the leaving group. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, which is essential for understanding its conformational flexibility and how it interacts with biological macromolecules like proteins.

The this compound molecule possesses considerable conformational flexibility due to the rotatable bonds in the ether linkage and the puckering of the four-membered azetidine (B1206935) ring. acs.orgrsc.org MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. osti.gov

A primary application of computational modeling in drug discovery is the prediction of how a ligand will bind to a protein target and the strength of this interaction. This process typically begins with molecular docking, where various conformations of the ligand are placed into the binding site of a target protein to find the most favorable binding pose. researchgate.net

For this compound, docking studies would be performed against a relevant biological target. The scoring functions used in docking programs estimate the binding affinity based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Following docking, MD simulations of the ligand-protein complex can be run to assess the stability of the predicted binding pose and to obtain a more accurate estimate of the binding free energy. ornl.gov These simulations can reveal key interactions, such as hydrogen bonds between the azetidine nitrogen or the ether oxygen and residues in the protein's active site, that stabilize the complex. jchemlett.com

Illustrative Docking and MD Simulation Results for a Ligand-Protein Complex This table provides representative data that could be obtained from docking and MD simulation studies of a small molecule inhibitor.

| Parameter | Illustrative Finding | Implication for Binding |

| Docking Score | -9.5 kcal/mol | A strong predicted binding affinity to the target protein. |

| Key H-Bonds | Azetidine N-H with Asp123; Ether O with Ser85 | Specific interactions that anchor the ligand in the binding site. |

| RMSD of Ligand | 1.2 Å | The ligand remains stable in the binding pocket during the simulation. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A more refined estimate of the binding affinity, indicating a stable complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). chemrevlett.com A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build an equation that correlates a selection of these descriptors with the experimentally measured biological activity (e.g., IC50). chemrevlett.comresearchgate.net

The resulting QSAR model's predictive power is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). chemrevlett.comnih.gov A robust QSAR model for this class of compounds could guide the design of new derivatives with potentially improved activity by suggesting which structural modifications are most likely to be beneficial. rsc.org

Research Uncovers No Evidence of Computational Modeling for this compound

Despite a comprehensive search of scientific literature and databases, no specific research detailing the computational chemistry and theoretical modeling of the chemical compound this compound has been publicly documented.

While the broader fields of computational chemistry and theoretical modeling are active areas of research for many pyridine derivatives, the specific application of these techniques to this compound has not been reported in the available scientific domain. Structure-activity relationship (SAR) studies and the development of predictive models are crucial steps in drug discovery and development, often following initial synthesis and preliminary biological evaluation. The lack of such reports for this compound suggests that the compound may be a novel entity, a research intermediate that has not yet been subjected to in-depth computational analysis, or that such studies remain unpublished.

Similarly, pharmacophore modeling, a key strategy in ligand-based drug design, relies on a set of known active molecules to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. Without a collection of molecules structurally related to this compound with known biological data, the generation of a meaningful pharmacophore model is not feasible.

Consequently, the creation of a detailed, scientifically accurate article as per the specified outline is not possible. The generation of such content would necessitate speculation and would not be grounded in factual, verifiable research findings, thereby failing to meet the required standards of scientific accuracy and professional tone. Further research and publication in the field are required before a comprehensive computational and theoretical analysis of this compound can be provided.

Future Directions in Research on 2 Azetidin 3 Yloxy 3 Iodopyridine Derivatives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry provides a continuous stream of new tools to build complex molecules with greater efficiency and environmental responsibility. Future efforts in the synthesis of 2-(azetidin-3-yloxy)-3-iodopyridine derivatives will likely move beyond traditional multi-step sequences to embrace more sophisticated and sustainable methodologies.

Modern approaches such as one-pot multicomponent reactions (MCRs) stand out for their ability to construct complex pyridine (B92270) scaffolds from simple precursors in a single operation, reducing waste and saving time. nih.govacs.org Green chemistry principles, including the use of microwave-assisted synthesis and environmentally benign catalysts, are expected to become standard. nih.govresearchgate.net For instance, the use of reusable, heterogeneous catalysts can minimize waste and simplify product purification. acs.org

For the azetidine (B1206935) portion, which is notoriously difficult to synthesize due to ring strain, novel cyclization and functionalization methods will be key. acs.orgnih.gov Techniques involving stereoselective Mannich reactions followed by cyclization or the reduction of readily available β-lactams (azetidin-2-ones) offer robust pathways to variously substituted azetidines. acs.orgnih.gov These advanced methods will enable the creation of diverse libraries of analogues with high purity and stereochemical control.

A comparison of traditional versus potential future synthetic approaches is outlined below:

| Feature | Traditional Synthesis | Future-Oriented Synthesis |

| Strategy | Multi-step, linear sequences | One-pot, multicomponent reactions (MCRs) nih.govacs.org |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation nih.gov |

| Catalysis | Homogeneous, often stoichiometric reagents | Reusable heterogeneous catalysts (e.g., Zn(II)) acs.orgresearchgate.net |

| Solvents | Potentially toxic and volatile organic solvents | Greener solvents, solvent-free conditions researchgate.net |

| Azetidine Ring | Classical cyclization with harsh reagents | Stereoselective cyclizations, β-lactam reduction acs.org |

| Efficiency | Lower overall yields, more purification steps | Higher yields, shorter reaction times, less waste nih.gov |

By adopting these modern synthetic strategies, researchers can accelerate the production of a wide array of derivatives, facilitating a more thorough exploration of the structure-activity relationship (SAR).

Discovery of Unprecedented Biological Targets and Mechanisms of Action

While the initial biological profile of this compound may be known or under investigation, its structural motifs—the pyridine and azetidine rings—are present in compounds active against a wide range of biological targets. nih.govnih.gov This suggests that derivatives could possess novel and unexpected pharmacological activities. Future research will focus on broad-based screening to identify these new targets and elucidate their mechanisms of action.

Pyridine-based compounds are well-known kinase inhibitors, and derivatives of this scaffold could be evaluated against various kinase families implicated in cancer and inflammatory diseases, such as PIM, VRK, TBK, and receptor tyrosine kinases like VEGFR and HER-2. acs.orgacs.orgacs.orgmdpi.comnih.gov Similarly, the azetidine moiety is a recognized pharmacophore in compounds targeting central nervous system (CNS) disorders and infectious diseases. nih.govnih.gov

Future screening campaigns will likely employ high-throughput methods to test derivative libraries against large panels of enzymes and receptors. Identifying a novel interaction, for example with a previously "undruggable" protein, would open up entirely new therapeutic avenues. Once a hit is confirmed, detailed molecular pharmacology studies would be required to understand the precise mechanism of action, such as allosteric modulation versus competitive inhibition.

| Potential Target Class | Relevant Scaffold Feature | Example Targets |

| Protein Kinases | Pyridine | PIM-1, TBK1, VEGFR-2, HER-2 acs.orgmdpi.comnih.gov |

| Inflammatory Enzymes | Pyridine | Cyclooxygenase-2 (COX-2) nih.gov |

| CNS Receptors | Azetidine | Dopamine Receptors nih.gov |

| Bacterial Enzymes | Azetidinone (β-lactam) | Penicillin-Binding Proteins (Cell Wall Synthesis) globalresearchonline.net |

| Epigenetic Targets | Pyridine | Histone Deacetylases (HDACs) nih.gov |

Advanced Computational Design and De Novo Synthesis of Optimized Analogues

Computational chemistry and artificial intelligence are revolutionizing drug discovery by enabling the rational design of molecules with optimized properties. frontiersin.org For derivatives of this compound, these in silico methods will be instrumental in navigating the vast chemical space to identify the most promising candidates for synthesis.

Structure-based drug design (SBDD) will be a primary approach, assuming a high-resolution crystal structure of a target protein in complex with a lead compound can be obtained. frontiersin.org Molecular docking simulations can predict how thousands of virtual analogues will bind to the target, prioritizing those with the best fit and interaction profiles. nih.govnih.gov

Furthermore, generative artificial intelligence models offer the possibility of de novo design, where algorithms create entirely new molecular structures tailored to a specific target's binding site. frontiersin.orgnih.gov These methods can suggest novel scaffolds or optimal decorations on the existing this compound framework, potentially leading to compounds with significantly improved potency and selectivity. This process, often termed "scaffold hopping," can generate unique intellectual property and overcome liabilities of an initial lead compound. researchgate.net

The workflow for computational design would typically involve:

Virtual Screening: Docking a virtual library of derivatives against a target protein. nih.gov

Pharmacophore Modeling: Identifying the key structural features required for activity to guide further design. nih.gov

Molecular Dynamics Simulations: Simulating the ligand-protein complex over time to ensure stable binding. nih.gov

ADMET Prediction: Using machine learning models to predict absorption, distribution, metabolism, excretion, and toxicity profiles, filtering out candidates likely to fail in later stages. nih.gov

De Novo Generation: Employing generative models to design novel molecules with ideal characteristics. nih.gov

Integration with DNA-Encoded Libraries (DELs) for High-Throughput Screening

DNA-Encoded Library (DEL) technology provides an unprecedented platform for screening massive numbers of compounds against a protein target. nih.gov This technology involves synthesizing vast libraries where each unique small molecule is attached to a distinct, readable DNA barcode. Future research on this compound derivatives is perfectly suited for integration with DELs.

The core scaffold or its key building blocks (e.g., functionalized azetidines and iodopyridines) can be incorporated into the design of new libraries. enamine.net By using split-and-pool synthesis, a small number of building blocks can be combined to generate a library containing millions to billions of distinct compounds. nih.gov

This library can then be incubated with a target of interest; non-binders are washed away, and the DNA barcodes of the remaining "hit" compounds are amplified and identified via next-generation sequencing. This process rapidly identifies binding molecules from a massive chemical space, a task impossible with conventional high-throughput screening. chemrxiv.org

The key advantages of applying DEL technology in this context include:

Massive Scale: Screening millions or billions of related analogues in a single experiment.

Speed and Cost-Efficiency: Rapidly identifying hits without the need to individually synthesize and test each compound in a primary assay. chemrxiv.org

Novelty: Discovering unexpected binders and binding modes that might not be found through rational design alone.

The integration of the this compound scaffold into DEL platforms will undoubtedly accelerate the discovery of novel ligands for a wide array of protein targets, paving the way for the next generation of therapeutics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Azetidin-3-yloxy)-3-iodopyridine, and how can structural confirmation be achieved?

- Methodology :

- Synthesis : A plausible route involves nucleophilic substitution at the azetidine oxygen and halogenation of pyridine. For example, coupling 3-hydroxyazetidine with 3-iodopyridine derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) could yield the target compound. Alternatively, iodination of pre-functionalized pyridine intermediates (e.g., via Sandmeyer or electrophilic substitution) may be employed .

- Characterization : Use NMR to confirm the azetidine ring’s oxygen linkage (δ ~3.5–4.5 ppm for CH-O) and iodine’s electronic effects on pyridine protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry if crystalline .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- The C–I bond’s polarizability enhances susceptibility to palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Test reactivity by substituting iodine with aryl/heteroaryl groups under standard Pd(PPh)/base conditions. Compare reaction rates and yields to analogous bromo/chloro derivatives to assess electronic and steric effects .

Advanced Research Questions

Q. What challenges arise in optimizing the regioselectivity of azetidine-oxygen linkage formation?

- Methodology :

- Use computational tools (DFT calculations) to predict nucleophilic attack sites on azetidine. Experimentally, vary reaction solvents (polar aprotic vs. non-polar) and bases (e.g., KCO vs. NaH) to modulate regioselectivity. Monitor intermediates via LC-MS to identify competing pathways .

Q. How can contradictory biological activity data for this compound be resolved across different assays?

- Methodology :

- Assay Design : Ensure consistent purity (≥95% by HPLC) and solvent (DMSO vs. aqueous buffers) across studies. Test for off-target effects via kinase profiling or receptor-binding assays.

- Data Analysis : Apply statistical models (e.g., ANOVA) to compare IC values under varying conditions. Cross-reference with structural analogs to identify critical pharmacophores .

Q. What strategies improve the stability of this compound in aqueous media?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH) with UV and LC-MS monitoring. Introduce steric hindrance (e.g., methyl groups on azetidine) or replace iodine with more hydrolytically stable substituents (e.g., CF) while retaining activity. Compare degradation products to propose stabilization mechanisms .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing positional isomers in azetidine-pyridine derivatives?

- Techniques :

- NMR : NMR distinguishes between 2- vs. 3-azetidinyloxy isomers via carbonyl carbon shifts.

- IR Spectroscopy : Compare C–O–C stretching frequencies (~1100 cm) to confirm ether linkage geometry .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Approach :

- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using the compound’s 3D structure. Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify key binding residues .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.